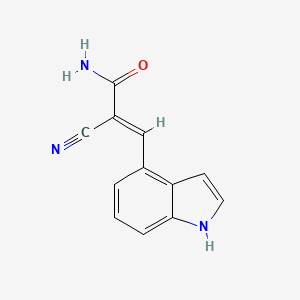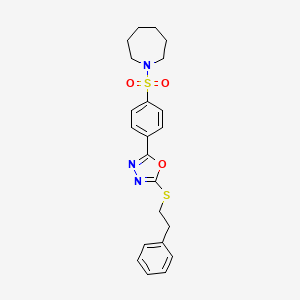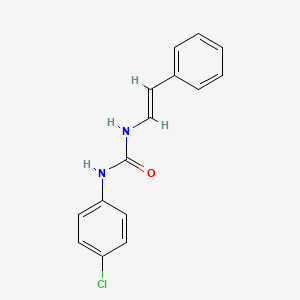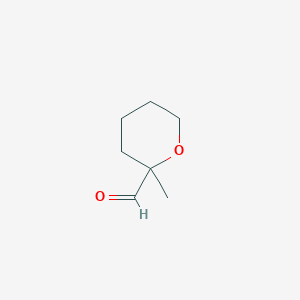![molecular formula C19H23N3O3 B2747229 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea CAS No. 2097860-88-1](/img/structure/B2747229.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Supramolecular Assembly and Dimerization
The study of urea derivatives, such as 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea, reveals their potential in supramolecular chemistry due to their ability to form strong hydrogen bonds. Research shows ureidopyrimidones, which share a structural resemblance, strongly dimerize in solution and solid states through quadruple hydrogen bonding, highlighting their utility in constructing supramolecular assemblies (Beijer et al., 1998).
Hydrogen Bonding and Molecular Complexation
The complexation behavior of heterocyclic ureas has been extensively studied, showing that these compounds can unfold and dimerize, forming multiple hydrogen bonds. This characteristic suggests that similar urea derivatives could be used as building blocks for designing molecular architectures that rely on specific and strong hydrogen-bonding interactions (Corbin et al., 2001).
Corrosion Inhibition
Urea derivatives have been evaluated for their corrosion inhibition efficacy on mild steel in acidic environments. Studies on similar compounds demonstrate that urea derivatives can significantly reduce corrosion, acting through the adsorption on the metal surface and forming a protective layer. This suggests the potential application of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea in corrosion protection formulations (Mistry et al., 2011).
Anticancer Drug Synthesis
The synthesis of urea derivatives is critical in developing small molecule anticancer drugs. For instance, specific urea compounds have been synthesized with high yield and are considered important intermediates in anticancer drug development. This underscores the relevance of researching urea derivatives, including 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea, in the synthesis of novel therapeutic agents (Zhang et al., 2019).
Crystal Engineering and Nonlinear Optics
Urea derivatives play a significant role in crystal engineering for nonlinear optics. Their ability to form stable and well-organized crystal structures makes them suitable candidates for materials with nonlinear optical properties. Research in this area can lead to the development of new materials for optical applications, indicating potential research paths for the compound (Zyss, 1984).
Propriétés
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-8-4-13(9-18(17)25-2)10-21-19(23)22-12-14-3-7-16(20-11-14)15-5-6-15/h3-4,7-9,11,15H,5-6,10,12H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOGRPMROMXPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CN=C(C=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2747146.png)

![N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2747149.png)

![2-(2-Methylphenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2747151.png)



![2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2747159.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-phenoxyethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2747161.png)
![N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2747163.png)
![[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2747165.png)

